molecular formula C9H16O3 B1581187 Ethyl 3-oxoheptanoate CAS No. 7737-62-4

Ethyl 3-oxoheptanoate

Cat. No.: B1581187
CAS No.: 7737-62-4
M. Wt: 172.22 g/mol
InChI Key: UKRVECBFDMVBPU-UHFFFAOYSA-N
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Description

Ethyl 3-oxoheptanoate: is an organic compound with the molecular formula C9H16O3. It is a colorless to almost colorless clear liquid with a pleasant odor. This compound is also known by other names such as Ethyl 3-oxoenanthate and 3-oxoheptanoic acid ethyl ester . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Ethyl 3-oxoheptanoate plays a significant role in various biochemical reactions. It acts as a substrate for several enzymes, including esterases and ketoreductases. These enzymes catalyze the hydrolysis of this compound to produce 3-oxoheptanoic acid and ethanol. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. The compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting the transcription of genes involved in metabolic processes. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as esterases, leading to their activation or inhibition depending on the context. This binding alters the enzyme’s conformation and activity, thereby influencing the biochemical pathways in which these enzymes are involved. Additionally, this compound can affect gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Over time, its impact on cellular function can vary, with long-term exposure potentially leading to changes in cell viability and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on metabolic and cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze it to 3-oxoheptanoic acid and ethanol. This reaction is crucial for the compound’s role in lipid metabolism. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its interaction with lipid transport proteins can influence its distribution in lipid-rich tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. These modifications can affect the compound’s function by altering its interaction with other biomolecules. For example, localization to the mitochondria can influence its role in energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxoheptanoate can be synthesized through several methods. One common method involves the Reformatsky reaction , where cyclopentanone reacts with ethyl 2-bromoacetate to form a tertiary alcohol, which is then converted to this compound . Another method involves the Claisen condensation of ethyl acetate with heptanal, followed by hydrolysis and decarboxylation.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-oxoheptanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 3-oxoheptanoate is similar to other esters such as ethyl acetate and methyl butyrate . it is unique due to its specific structure and reactivity. Unlike ethyl acetate, which is commonly used as a solvent, this compound is primarily used as an intermediate in organic synthesis. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields.

Properties

IUPAC Name

ethyl 3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVECBFDMVBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339832
Record name Ethyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7737-62-4
Record name Heptanoic acid, 3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7737-62-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxoheptanoate
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Synthesis routes and methods I

Procedure details

70.8 g of ethyl carbonate in solution in 50 ml of ether were added to a suspension of 27.3 g of sodium hydride (50% in oil, washed 3 times with hexane) in 250 ml of ether and the mixture was stirred for 10 minutes and 30 g of hexanone were added. The mixture was refluxed for 2 hours and then a solution of 35 ml of ether containing 12 ml of ethanol was added. The solution was cooled to 0° C. and a solution of 36 ml of acetic acid in 300 ml of water was added. 12 ml of a saturated sodium bicarbonate solution were added and extraction was carried out with ether. The extracts were washed with water, dried, filtered and evaporated to dryness under reduced pressure to obtain 100 g of an oil which was distilled under a pressure of 3 mbar at 70° C. to obtain 32.5 g of the desired product.
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
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reactant
Reaction Step Two
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12 mL
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reactant
Reaction Step Three
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Quantity
35 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
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300 mL
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solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 123 from valeryl chloride and 2,2-dimethyl-1,3-dioxane-4,6-dione (both commercially available).
[Compound]
Name
Intermediate 123
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

70.8 g of ethyl carbonate in solution in 50 ml of ether were added to a suspension of 27.3 g of sodium hydride at 50% in oil (washed beforehand in heptane) and 250 ml of ether and the mixture was stirred for 10 minutes. 30 g of hexanone were added over 30 minutes and the mixture was refluxed for 2 hours. 35 ml of ether with 12 ml of ethanol were added and the mixture was stirred for 16 hours at ambient temperature. After cooling to 0° C., a solution of 36 ml of acetic acid in 300 ml of water, then 12 ml of a saturated sodium bicarbonate solution were added, and the pH was 7. Extraction was carried out with ether and the extracts were washed with water, dried and evaporated to dryness. After distillation to 70° C. under a reduced pressure of 7 mbar, 32.5 g of the desired product were obtained.
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
30 g
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Reaction Step Three
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Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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